molecular formula C38H46N8O6 B10858206 methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]buta-1,3-diynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]buta-1,3-diynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B10858206
M. Wt: 710.8 g/mol
InChI Key: LFGSEWXATFKDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for AV-4025 are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of specific chemical bonds and functional groups. Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AV-4025 primarily undergoes reactions typical of small organic molecules. These include:

    Oxidation: AV-4025 can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Mechanism of Action

AV-4025 exerts its effects by inhibiting the non-structural protein NS5A of the Hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, AV-4025 disrupts the replication process, leading to a reduction in viral load. The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of the viral replication complex .

Comparison with Similar Compounds

AV-4025 is unique in its specific targeting of the non-structural protein NS5A. Similar compounds include:

Properties

Molecular Formula

C38H46N8O6

Molecular Weight

710.8 g/mol

IUPAC Name

methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]buta-1,3-diynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H46N8O6/c1-23(2)31(43-37(49)51-5)35(47)45-19-9-13-29(45)33-39-21-27(41-33)12-8-7-11-25-15-17-26(18-16-25)28-22-40-34(42-28)30-14-10-20-46(30)36(48)32(24(3)4)44-38(50)52-6/h15-18,21-24,29-32H,9-10,13-14,19-20H2,1-6H3,(H,39,41)(H,40,42)(H,43,49)(H,44,50)

InChI Key

LFGSEWXATFKDOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C#CC#CC3=CC=C(C=C3)C4=CN=C(N4)C5CCCN5C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.